molecular formula C5H4BrClF2N2O2S B12220458 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride

3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B12220458
M. Wt: 309.52 g/mol
InChI Key: DOGFMVYJTKWICU-UHFFFAOYSA-N
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Description

3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride is a heterocyclic compound that contains bromine, fluorine, and sulfur atoms. It is primarily used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride typically involves the reaction of 3-bromo-1-(2,2-difluoroethyl)-1H-pyrazole with sulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in solvents like dichloromethane or acetonitrile, and may require catalysts or specific temperature conditions .

Major Products Formed

The major products formed from these reactions depend on the type of nucleophile used. For example, reacting with an amine can produce a sulfonamide derivative, while reacting with an alcohol can yield a sulfonate ester .

Scientific Research Applications

3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles in biological systems. This interaction can inhibit enzyme activity or modify protein functions, making it useful in drug development and biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the sulfonyl chloride group in 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride makes it highly reactive and versatile in organic synthesis. This functional group allows for a wide range of chemical modifications, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C5H4BrClF2N2O2S

Molecular Weight

309.52 g/mol

IUPAC Name

3-bromo-1-(2,2-difluoroethyl)pyrazole-4-sulfonyl chloride

InChI

InChI=1S/C5H4BrClF2N2O2S/c6-5-3(14(7,12)13)1-11(10-5)2-4(8)9/h1,4H,2H2

InChI Key

DOGFMVYJTKWICU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1CC(F)F)Br)S(=O)(=O)Cl

Origin of Product

United States

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